Cas no 50629-82-8 (Halometasone)

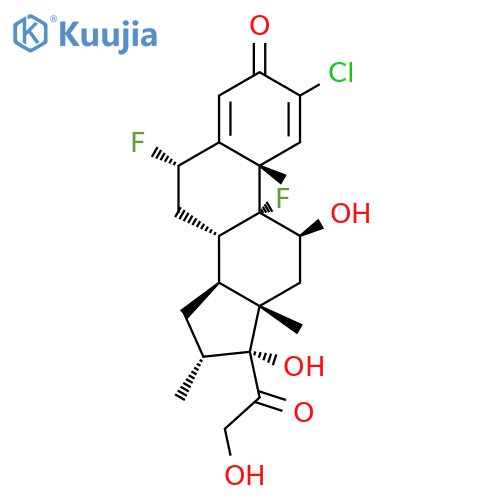

Halometasone structure

商品名:Halometasone

Halometasone 化学的及び物理的性質

名前と識別子

-

- Halometasone

- 2-Chloroflumethasone

- 2-Chlor-6a,9-difluor-11b,17,21-trihydroxy-16a-methyl-1,4-pregnadien-3,20-dion

- (6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

- CHEMBL1587228

- AB00639905-06

- Halometasona

- Halometasonum

- 50629-82-8

- CCG-100880

- D07202

- 2-Chlor-6alpha,9-difluor-11beta,17,21-trihydroxy-16alpha-methyl-1,4-pregnadien-3,20-dion

- CS-0453061

- DTXSID1048382

- (6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one

- Halometasone [INN]

- EINECS 256-664-9

- MLS000759439

- 2-Chloro-6alpha,9-difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione

- HALOMETASONE [WHO-DD]

- SCHEMBL4872

- HALOMETASONE [MI]

- Q10910139

- AS-78199

- HMS2232N17

- DB13728

- HMS2051C16

- SMR000466330

- CHEBI:135724

- MLS001424089

- Halometasona [INN-Spanish]

- 2-CHLORO-6.ALPHA.,9-DIFLUORO-11.BETA.,17,21-TRIHYDROXY-16.ALPHA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE

- UNII-J69Z9UU41Z

- Pregna-1,4-diene-3,20-dione, 2-chloro-6,9-difluoro-11,17,21-trihydroxy-16-methyl-, (6alpha,11beta,16alpha)-

- AC-3528

- Halometasone (INN)

- Q-101370

- AKOS025402048

- HALOMETASONE [MART.]

- NC00130

- J69Z9UU41Z

- Halometasonum [INN-Latin]

- HALOMETASONE (MART.)

- Halometasonum (INN-Latin)

- DTXCID7028356

- GGXMRPUKBWXVHE-MIHLVHIWSA-N

- (1R,2S,8S,10S,11S,13R,14R,15S,17S)-4-chloro-1,8-difluoro-14,17-dihydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyltetracyclo(8.7.0.0^(2,7).0^(11,15))heptadeca-3,6-dien-5-one

- D07AC12

- Halometasona (INN-Spanish)

- 2-chloro-6alpha, 9-difluoro-11beta, 17,21-trihydroxy-16alpha-methylpregna-1,4-dien-3,20-dione

- (1R,2S,8S,10S,11S,13R,14R,15S,17S)-4-chloro-1,8-difluoro-14,17-dihydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-3,6-dien-5-one

-

- MDL: MFCD00866091

- インチ: InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11+,12+,15+,17+,19+,20+,21+,22+/m1/s1

- InChIKey: GGXMRPUKBWXVHE-MIHLVHIWSA-N

- ほほえんだ: OCC([C@]1([C@H](C)C[C@H]2[C@@H]3C[C@H](F)C4=CC(C(=C[C@]4(C)[C@@]3(F)[C@H](C[C@]12C)O)Cl)=O)O)=O

計算された属性

- せいみつぶんしりょう: 444.15200

- どういたいしつりょう: 444.152

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 2

- 複雑さ: 889

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.8A^2

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 220-222° (dec)

- ふってん: 600.5±55.0 °C at 760 mmHg

- フラッシュポイント: 317.0±31.5 °C

- 屈折率: 1.586

- PSA: 94.83000

- LogP: 2.41020

- じょうきあつ: 0.0±3.9 mmHg at 25°C

Halometasone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302 (50%) H312 (50%) H332 (50%)

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- WGKドイツ:3

- セキュリティの説明: S22; S24/25

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

Halometasone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-490913-10mg |

Halometasone, |

50629-82-8 | 10mg |

¥2858.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | Y1264740-10mg |

Halometasone |

50629-82-8 | 98% | 10mg |

$240 | 2024-06-06 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H303832-10mg |

Halometasone |

50629-82-8 | 98% | 10mg |

¥945.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H303832-50mg |

Halometasone |

50629-82-8 | 98% | 50mg |

¥2725.90 | 2023-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H829975-50mg |

Halometasone |

50629-82-8 | 98% | 50mg |

¥4,410.00 | 2022-10-10 | |

| TRC | H103100-10mg |

Halometasone |

50629-82-8 | 10mg |

$ 244.00 | 2023-09-07 | ||

| TRC | H103100-100mg |

Halometasone |

50629-82-8 | 100mg |

$ 1869.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H303832-1g |

Halometasone |

50629-82-8 | 98% | 1g |

¥10299.90 | 2023-09-02 | |

| A2B Chem LLC | AG24782-1mg |

Halometasone |

50629-82-8 | ≥98% | 1mg |

$34.00 | 2024-04-19 | |

| A2B Chem LLC | AG24782-10mg |

Halometasone |

50629-82-8 | ≥98% | 10mg |

$192.00 | 2024-04-19 |

Halometasone サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:50629-82-8)Halometasone

注文番号:LE12734

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:07

価格 ($):discuss personally

Halometasone 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

50629-82-8 (Halometasone) 関連製品

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2039-76-1(3-Acetylphenanthrene)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:50629-82-8)卤米松

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:50629-82-8)Halometasone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ